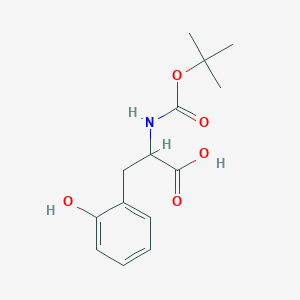

Boc-DL-o-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSXAMSICCTNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-α-Boc-DL-o-tyrosine: Properties, Synthesis, and Applications

Introduction: The Significance of ortho-Tyrosine in Modern Research

In the landscape of peptide chemistry and drug development, the incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow for the creation of peptides and peptidomimetics with enhanced stability, novel conformations, and tailored biological activities. Among these, ortho-tyrosine (o-Tyr), an isomer of the proteinogenic para-tyrosine, presents a compelling case for exploration. Unlike its common counterpart, the hydroxyl group of o-tyrosine is situated at the 2-position of the phenyl ring. This seemingly subtle shift has profound implications for its chemical behavior and the properties of the peptides into which it is incorporated.

DL-o-Tyrosine is a product of phenylalanine hydroxylation and is often used as a biomarker for oxidative stress.[1][2][3] Its presence in biological systems can indicate cellular damage, but in the hands of a synthetic chemist, it becomes a tool to probe and manipulate biological systems. The strategic placement of the hydroxyl group can influence intramolecular hydrogen bonding, alter peptide backbone conformation, and present a different face for receptor interaction compared to p-tyrosine.

This guide provides a comprehensive technical overview of N-α-tert-butoxycarbonyl-DL-o-tyrosine (Boc-DL-o-tyrosine), the protected form essential for its use in Boc-strategy solid-phase peptide synthesis (SPPS). As direct commercial availability of this specific racemic ortho-isomer can be limited, we will focus on its synthesis from the parent amino acid, DL-o-tyrosine, and discuss its chemical properties and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties of the Parent Amino Acid: DL-o-Tyrosine

A thorough understanding of the starting material is paramount. DL-o-Tyrosine serves as the precursor for this compound, and its properties are foundational.

| Property | Value | References |

| IUPAC Name | 2-amino-3-(2-hydroxyphenyl)propanoic acid | [4] |

| Synonyms | DL-2-Hydroxyphenylalanine, (±)-o-Tyrosine | [4][5] |

| CAS Number | 2370-61-8 | [1][4][5][6][7] |

| Molecular Formula | C₉H₁₁NO₃ | [1][4][5][6][8] |

| Molecular Weight | 181.19 g/mol | [1][6][8] |

| Appearance | White to faint brown powder | [6] |

| Melting Point | ~260 °C (decomposition) | [6] |

| Solubility | Soluble in water, slightly soluble in DMSO. | [1][4][5] |

| InChI Key | WRFPVMFCRNYQNR-UHFFFAOYSA-N | [1][4][6] |

| SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)O | [4] |

Chemical Structure and Synthesis of this compound

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the alpha-amino moiety of DL-o-tyrosine is a critical step to enable its use in peptide synthesis. The Boc group prevents the amine from participating in unwanted side reactions during peptide bond formation and can be readily removed under acidic conditions.[9][][11]

The synthesis involves the reaction of DL-o-tyrosine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The choice of base and solvent system is crucial for achieving high yield and ensuring chemoselectivity, specifically N-protection over O-protection of the phenolic hydroxyl. Standard protocols for N-Boc protection of amino acids are generally selective under aqueous basic conditions, as the amine is more nucleophilic than the phenoxide at a moderately basic pH.[12][13]

Logical Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-α-Boc-protection of DL-o-tyrosine

This protocol is adapted from established methods for the Boc protection of tyrosine and other amino acids.[12][13]

Materials:

-

DL-o-Tyrosine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (2.5 eq) or Potassium Carbonate (K₂CO₃) (3.0 eq)[13]

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Saturated aqueous potassium bisulfate (KHSO₄) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[13]

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve DL-o-tyrosine (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of deionized water and 1,4-dioxane. Stir until all solids are dissolved. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 30 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (12-18 hours).

-

Workup - Quenching: After the reaction is complete (monitored by TLC), add an equal volume of water. Carefully acidify the aqueous mixture to a pH of 2-3 by the slow addition of a saturated KHSO₄ solution.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Workup - Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.

Predicted Physicochemical Properties of this compound

The addition of the Boc group significantly alters the properties of the parent amino acid. The following properties are predicted based on its chemical structure.

| Property | Predicted Value | Rationale |

| IUPAC Name | (2RS)-2-[(tert-butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid | Standard nomenclature for Boc-protected amino acids. |

| Molecular Formula | C₁₄H₁₉NO₅ | Addition of C₅H₈O₂ (Boc group) to C₉H₁₁NO₃ and loss of H₂. |

| Molecular Weight | 281.30 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical appearance for purified, protected amino acids. |

| Solubility | Soluble in organic solvents (e.g., DCM, Ethyl Acetate, DMF, DMSO), sparingly soluble in water. | The hydrophobic Boc group increases organosolubility and decreases water solubility.[9] |

| Stability | Stable under neutral and basic conditions. Labile to strong acids (e.g., TFA, HCl). | The Boc group is designed to be removed under acidic conditions.[][11] |

Applications in Peptide Synthesis and Drug Development

This compound is a valuable building block for solid-phase peptide synthesis (SPPS), enabling the introduction of an ortho-hydroxyphenylalanine residue into a peptide sequence.

Incorporation into Peptides via Boc-SPPS

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a well-established method for SPPS.[14] The workflow involves the iterative deprotection of the N-terminal Boc group with an acid, neutralization, and coupling of the next Boc-protected amino acid.

Caption: Boc-SPPS cycle for incorporating this compound.

Field-Proven Insights and Causality:

-

Steric Hindrance: The ortho-position of the hydroxyl group may introduce moderate steric hindrance compared to the para-isomer.[15][16] This can slow down coupling reaction kinetics. To overcome this, more potent coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended over carbodiimide-based methods to ensure complete acylation.[15][17] Extended coupling times or double coupling may also be necessary, the completeness of which should be monitored using a Kaiser test.[16]

-

Side-Chain Protection: For many applications, the phenolic hydroxyl of tyrosine does not require protection during Boc-SPPS. However, if O-acylation or other side reactions are a concern, a protecting group orthogonal to both the Nα-Boc group and the final cleavage conditions (e.g., a 2,6-dichlorobenzyl group) can be employed.[18]

-

Drug Development Potential: Incorporating o-tyrosine can lead to peptides with unique pharmacological profiles. The altered geometry can disrupt or enhance binding to biological targets. For example, derivatives of o-tyrosine have been synthesized and tested as AMPA receptor antagonists, demonstrating that the stereochemistry and the position of the phenolic group are critical for biological activity.[19] Furthermore, since o-tyrosine is a marker of oxidative damage, peptides containing this residue could be used as probes to study disease mechanisms or as ligands for receptors that recognize oxidatively modified proteins.[3]

Conclusion

N-α-Boc-DL-o-tyrosine, while not as common as its para-isomer, represents a valuable tool for chemical biologists and medicinal chemists. Its synthesis from commercially available DL-o-tyrosine is straightforward, following established protocols for amino acid protection. By incorporating this unnatural amino acid, researchers can craft peptides with novel structural and functional properties, potentially leading to more stable and potent therapeutic leads, as well as sophisticated molecular probes. The insights and protocols provided in this guide serve as a robust foundation for scientists looking to leverage the unique chemical properties of ortho-tyrosine in their research endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 2370-61-8: (±)-o-Tyrosine | CymitQuimica [cymitquimica.com]

- 5. DL-o-Tyrosine | CAS 2370-61-8 | Cayman Chemical | Biomol.com [biomol.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. DL-O-TYROSINE | 2370-61-8 [chemicalbook.com]

- 8. DL-Tyrosine | C9H11NO3 | CID 1153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 11. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]

- 12. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. books.rsc.org [books.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

- 19. Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Purification of Boc-DL-o-tyrosine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-DL-ortho-tyrosine (Boc-DL-o-tyrosine) is a crucial non-canonical amino acid derivative used in the synthesis of novel peptides and peptidomimetics for drug discovery and materials science. Unlike its para-isomer, the ortho-positioning of the hydroxyl group introduces unique conformational constraints and potential intra-molecular interactions, making it a valuable building block for creating compounds with tailored biological activities. This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and critical control points. We will address common challenges, such as the frequent isolation of the product as an oil, and provide robust protocols for achieving a high-purity, crystalline solid.

Strategic Approach: The Chemistry of Boc Protection

The synthesis of this compound hinges on a single, fundamental transformation: the selective protection of the α-amino group of DL-o-tyrosine with a tert-butoxycarbonyl (Boc) group. The reagent of choice is Di-tert-butyl dicarbonate, commonly known as Boc-anhydride ((Boc)₂O).

The Core Mechanism: The reaction proceeds via nucleophilic acyl substitution. A base is required to deprotonate the amino group of the starting material, DL-o-tyrosine, enhancing its nucleophilicity. The resulting free amine then attacks one of the electrophilic carbonyl carbons of the Boc-anhydride. The subsequent collapse of the tetrahedral intermediate releases carbon dioxide, t-butanol, and the desired N-Boc protected amino acid. The use of a base is critical; without it, the reaction is impractically slow as the zwitterionic amino acid is not a sufficiently strong nucleophile.

Caption: Core synthetic strategy for this compound.

Synthesis Protocol: A One-Pot Approach

This protocol is designed for efficiency and high yield, adapting established methods for amino acid protection.[1][2]

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. | Role |

| DL-o-Tyrosine | 2370-61-8 | 181.19 g/mol | Starting Material[3] |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 g/mol | Protecting Group Source |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | Base Catalyst |

| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | Organic Co-Solvent |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | Aqueous Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Extraction Solvent |

| Hexane | 110-54-3 | 86.18 g/mol | Anti-solvent for Crystallization |

| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 g/mol | Acid for Workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Drying Agent |

Step-by-Step Experimental Procedure

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve DL-o-tyrosine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 1M aqueous solution of sodium hydroxide (2.2 eq). Stir until a clear solution is obtained. The use of a dioxane/water mixture is crucial to solubilize both the polar amino acid salt and the nonpolar Boc-anhydride.[2]

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Addition of (Boc)₂O: Add Di-tert-butyl dicarbonate (1.1 eq) to the cooled solution portion-wise over 15-20 minutes while stirring vigorously.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (12-16 hours).

-

Monitoring the Reaction: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The product, this compound, will have a higher Rf value than the starting amino acid.

Purification: From Crude Oil to Crystalline Solid

The purification of Boc-protected amino acids is often challenging as they can initially separate as oils rather than solids.[4] A methodical approach involving extractive workup followed by careful crystallization is key to obtaining a pure, solid product.

Caption: General purification workflow for this compound.

Protocol 1: Extractive Workup

-

Solvent Removal: Remove the 1,4-dioxane from the reaction mixture under reduced pressure using a rotary evaporator.

-

Initial Wash: Dilute the remaining aqueous solution with water and wash with dichloromethane or diethyl ether (2 x 50 mL for a ~10g scale reaction) to remove any unreacted (Boc)₂O and other nonpolar impurities. Discard the organic layers.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 by slowly adding 1M HCl.[5][6] The product will likely precipitate as a white solid or oil. This step is critical: at this pH, the carboxylic acid is protonated (-COOH), making the molecule neutral and extractable into an organic solvent, while the amino group remains protected.

-

Extraction: Extract the product into ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product is often a colorless or pale yellow oil.[2][4]

Protocol 2: Purification by Crystallization

Obtaining a solid can be achieved by trituration or recrystallization. If the product is a persistent oil, adding seed crystals from a previous successful batch can be highly effective.[6][7]

-

Solvent Selection: Dissolve the crude oil in a minimal amount of a "good" solvent like ethyl acetate.

-

Induce Crystallization: Slowly add a "poor" or "anti-solvent" such as hexane or heptane with vigorous stirring until the solution becomes cloudy.

-

Pulping/Trituration: Continue stirring for 1-2 hours at room temperature. Often, the oil will gradually convert into a fine white powder. This process is known as pulping or trituration.[7]

-

Cooling: Cool the resulting slurry in an ice bath for an additional hour to maximize precipitation.

-

Isolation and Drying: Collect the white solid by vacuum filtration, wash the filter cake with cold hexane, and dry the product under vacuum to a constant weight. A typical yield after purification is >90%.[1]

Characterization and Quality Control

Validation of the final product's identity and purity is non-negotiable.

Physicochemical and Spectroscopic Data

| Property | Observation |

| Appearance | White to off-white crystalline powder[8] |

| Melting Point | ~247-250 °C (decomposes) for DL-o-Tyrosine[] |

| ¹H NMR (DMSO-d₆) | Expected shifts (δ, ppm): ~9.5-12.5 (br s, 1H, -COOH), ~9.2 (s, 1H, Ar-OH), ~6.6-7.1 (m, 4H, Ar-H), ~6.5-7.0 (d, 1H, -NH), ~4.0 (m, 1H, α-CH), ~2.8 (m, 2H, β-CH₂), 1.35 (s, 9H, -C(CH₃)₃) |

| IR (KBr, cm⁻¹) | Expected peaks: ~3300-2500 (O-H, N-H stretch), ~1715 (C=O, acid), ~1685 (C=O, carbamate), ~1510, ~1450 (aromatic C=C) |

| Purity (HPLC) | ≥98% |

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution |

| Low Yield | Incomplete reaction; Insufficient base; Loss during workup (incorrect pH). | Ensure 1.1 eq of (Boc)₂O is used. Verify pH of aqueous layer is 3-4 before extraction. |

| Product is a Persistent Oil | Residual solvent; Minor impurities inhibiting crystallization. | Dry thoroughly under high vacuum. Attempt trituration with different anti-solvents (diethyl ether, hexane). Add a seed crystal if available.[4][10] |

| Di-Boc Byproduct Detected | Excess (Boc)₂O; Prolonged reaction time at high temp. | While less common for the sterically hindered o-hydroxyl, this can occur. Purification may require flash column chromatography (Silica gel, Hexane/EtOAc gradient).[5] |

Conclusion

The synthesis and purification of this compound is a straightforward yet nuanced process that serves as a gateway to advanced peptide chemistry. Success relies on a firm understanding of the Boc-protection mechanism, precise control over reaction and workup conditions—particularly pH—and the application of robust crystallization techniques. By following the detailed protocols and embracing the troubleshooting strategies outlined in this guide, researchers can reliably produce high-purity material, enabling the next wave of innovation in drug development and scientific discovery.

References

- 1. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 8. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Boc-DL-o-tyrosine: Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of N-α-(tert-butoxycarbonyl)-DL-ortho-tyrosine (Boc-DL-o-tyrosine), a synthetically valuable, non-canonical amino acid derivative. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to offer field-proven insights into its synthesis, the rationale for its use, and its strategic implementation in peptide chemistry and pharmaceutical research.

Core Compound Identification and Physicochemical Properties

Precise identification is the foundation of reproducible science. This compound is a derivative of the natural amino acid phenylalanine, featuring a hydroxyl group at the ortho-position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the α-amine.

| Property | Value | Source(s) |

| Synonyms | N-(tert-butoxycarbonyl)-DL-o-tyrosine, Boc-DL-2-hydroxyphenylalanine | N/A |

| CAS Number | 203569-04-4 | |

| Molecular Formula | C₁₄H₁₉NO₅ | [1] |

| Molecular Weight | 281.31 g/mol | [1] |

| Appearance | Expected to be a white to off-white powder | [1] |

| Storage Conditions | Store at 0 - 8 °C, sealed in a dry, dark place | [1] |

Note: The properties of the more common para-isomer, Boc-DL-tyrosine (CAS 142847-18-5), are well-documented.[1] Due to the isomeric nature, the molecular formula and weight are identical.

The Strategic Synthesis of this compound

The synthesis of this compound begins with the precursor, DL-o-tyrosine. The critical step is the selective protection of the α-amino group without affecting the phenolic hydroxyl or the carboxylic acid moieties. The method of choice is the reaction with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under basic conditions.

Causality in Synthetic Protocol Selection

The selection of Boc anhydride as the protecting agent is deliberate. It is highly effective for N-protection, and the byproducts of the reaction (tert-butanol and CO₂) are volatile and easily removed, simplifying purification. The use of a base, such as triethylamine or sodium hydroxide, is essential to deprotonate the α-amino group, rendering it nucleophilic for the attack on the electrophilic carbonyl carbon of the Boc anhydride.[2][3]

Detailed Experimental Protocol: N-Boc Protection

This protocol is adapted from established methods for the Boc-protection of similar amino acids.[2][4]

-

Dissolution: Suspend DL-o-tyrosine (1 equivalent) in a suitable solvent system, such as a 1:1 mixture of dioxane and water or dichloromethane.[2][4]

-

Basification: Add a base, such as potassium carbonate (3 equivalents) or triethylamine (1.3 equivalents), to the suspension and stir until the amino acid dissolves.[2][4] If using an organic solvent like dichloromethane, triethylamine is preferred.

-

Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

If using an aqueous system, add water and acidify the mixture to pH 3-4 with a cold, saturated solution of KHSO₄.[4]

-

Extract the product into an organic solvent like ethyl acetate (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification: The resulting crude product, often an oil or solid, can be purified by recrystallization (e.g., from petroleum ether) or column chromatography to yield pure this compound.[2]

Caption: Workflow for the synthesis of this compound.

The Role and Significance of the Constituent Parts

The Boc Protecting Group: An Acid-Labile Sentinel

The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis. Its primary function is to act as a temporary shield for the nucleophilic α-amino group, preventing it from forming unwanted peptide bonds during the coupling of the subsequent amino acid.[1]

The key to the Boc group's utility is its acid lability. It is stable to a wide range of reaction conditions but can be cleanly and efficiently removed with moderately strong acids, most commonly trifluoroacetic acid (TFA).[4] This selective removal is fundamental to the step-wise elongation of a peptide chain in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: The acid-catalyzed deprotection of a Boc-amino acid.

The Racemic "DL" Mixture: A Pragmatic Approach in Early-Phase Development

Chemical synthesis of chiral molecules often yields a racemic mixture—a 50:50 blend of both enantiomers (D and L).[5] While in biological systems, enantiomers can have vastly different pharmacological activities and toxicological profiles, the use of a racemic mixture like this compound is a common and cost-effective strategy in the initial stages of drug discovery.[5] It allows for the exploration of structure-activity relationships (SAR) without the immediate need for complex and expensive chiral separations or asymmetric synthesis. If a lead compound shows promise, the individual enantiomers are then synthesized and evaluated to identify the eutomer (the more active enantiomer).

The ortho-Hydroxyl Group: A Tool for Probing and Modifying Function

While para-tyrosine is the naturally occurring isomer, the introduction of an ortho-tyrosine into a peptide sequence is a powerful tool for medicinal chemists.

-

Structural Perturbation: The shift of the hydroxyl group from the para to the ortho position alters the geometry and electronic properties of the amino acid side chain. This can profoundly impact how a peptide folds and interacts with its biological target, potentially leading to enhanced binding affinity or altered signaling outcomes.[5][6]

-

Probing Oxidative Stress: The formation of m- and o-tyrosine from phenylalanine is a known biomarker for hydroxyl radical-induced oxidative stress.[5] The incorporation of o-tyrosine into synthetic peptides can be used to study the downstream effects of such oxidative damage on protein structure and function.[5]

-

Novel Cross-Linking: The ortho-position of the hydroxyl group can facilitate unique intramolecular cross-linking reactions, enabling the synthesis of macrocyclic peptides with constrained conformations, which often leads to increased stability and bioactivity.[7]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a robust validation system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts for this compound in a solvent like CD₃OD are detailed below. The key distinction from its para-isomer will be the complex splitting pattern of the four aromatic protons, as opposed to the two distinct doublets seen for the para-substituted ring.[4][8]

| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic (Phenyl) | ~6.7 - 7.2 | Multiplet (m) | 4H |

| α-CH | ~4.3 - 4.4 | Multiplet (m) | 1H |

| β-CH₂ | ~2.8 - 3.1 | Multiplet (m) | 2H |

| Boc -C(CH₃)₃ | ~1.4 | Singlet (s) | 9H |

Note: These are estimated values. Actual shifts may vary based on solvent and concentration. The amide (-NH) proton may be broad or exchange with the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Phenol & Carboxylic Acid) | 3500 - 2500 (broad) |

| N-H stretch (Amide) | ~3300 |

| C=O stretch (Boc & Carboxylic Acid) | ~1700 - 1740 |

| C=C stretch (Aromatic) | ~1600 & ~1450 |

Conclusion: A Versatile Building Block for Innovation

This compound is more than just another protected amino acid. It represents a strategic tool for scientists and researchers. The Boc group provides a reliable and well-understood method for peptide elongation. The racemic nature offers a pragmatic entry point for early-stage discovery, and the ortho-hydroxyl functionality unlocks possibilities for probing biological mechanisms and designing novel therapeutics with unique structural and functional properties. A thorough understanding of its synthesis, characterization, and the rationale behind its use is essential for leveraging its full potential in the advancement of peptide-based science and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Boc-DL-o-tyrosine

Introduction

In the landscape of peptide synthesis and drug development, the incorporation of unnatural amino acids is a cornerstone strategy for creating novel molecules with enhanced stability, unique conformational properties, and improved biological activity. N-tert-butoxycarbonyl-DL-ortho-tyrosine (Boc-DL-o-tyrosine) is one such critical building block. As an isomer of the more common para-tyrosine, its ortho-substituted phenolic group offers distinct steric and electronic properties, influencing molecular interactions and peptide architecture.

The unambiguous characterization of this raw material is not merely a quality control checkpoint; it is the foundation upon which successful downstream synthesis relies. A failure to confirm the structure, isomeric purity, and integrity of this compound can lead to the synthesis of incorrect peptides, significant loss of resources, and compromised research outcomes. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—required to rigorously validate the identity and purity of this compound. The methodologies and data interpretations presented herein are grounded in established spectroscopic principles and are designed to constitute a self-validating analytical workflow for researchers and drug development professionals.

Molecular Structure and Analytical Workflow

A robust analytical strategy begins with a clear understanding of the target molecule's structure and a logical workflow for its characterization. The ortho-position of the hydroxyl group on the phenyl ring is the key distinguishing feature compared to its meta and para isomers, and this structural nuance will manifest uniquely in its spectroscopic signatures.

Caption: Chemical Structure of this compound.

A systematic approach ensures all structural components are verified. The workflow below outlines the logical sequence of analysis, where each technique provides complementary information to build a complete structural profile.

Caption: General workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton, the presence of functional groups, and, crucially, the regiochemistry of the aromatic ring.

While specific, verified spectra for this compound are not widely published, we can confidently predict the expected chemical shifts by synthesizing data from its constituent parts: the unprotected DL-o-tyrosine and the well-characterized Boc-L-p-tyrosine.[1][2] The ortho-position of the hydroxyl group will create a more complex, asymmetric splitting pattern for the aromatic protons compared to the two doublets seen in the para-isomer.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Insights |

| -C(CH₃ )₃ (Boc) | ~1.35 | Singlet (s) | 9H | A strong, sharp singlet integrating to 9 protons is the unmistakable signature of the tert-butyl group, confirming N-protection. |

| β-CH₂ | ~2.8 - 3.1 | Multiplet (m) | 2H | These diastereotopic protons adjacent to the chiral center will appear as a complex multiplet, likely two separate doublets of doublets (dd). |

| α-CH | ~4.1 - 4.3 | Multiplet (m) | 1H | The chemical shift is influenced by the adjacent electron-withdrawing carboxyl and amide groups. |

| NH (Amide) | ~7.0 - 7.3 | Doublet (d) | 1H | This signal confirms the formation of the carbamate linkage. Its coupling to the α-proton is a key validation point. |

| Aromatic CH | ~6.7 - 7.2 | Multiplet (m) | 4H | Unlike the symmetric para-isomer, the four aromatic protons will have distinct chemical shifts and complex coupling patterns (td, dd), confirming the ortho-substitution. |

| Phenolic OH | ~9.0 - 9.5 | Broad Singlet (br s) | 1H | This exchangeable proton often appears as a broad signal, confirming the free hydroxyl group. |

| Carboxylic OH | ~12.5 | Broad Singlet (br s) | 1H | The highly deshielded carboxylic acid proton is another key, though sometimes very broad, signal. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments and confirms the overall carbon framework.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale & Key Insights |

| -C (CH₃)₃ (Boc) | ~28.0 | The three equivalent methyl carbons of the Boc group. |

| β-C H₂ | ~36.0 | The methylene carbon of the amino acid side chain. |

| α-C H | ~56.0 | The alpha-carbon, shifted downfield by the attached nitrogen and carbonyl groups. |

| -C (CH₃)₃ (Boc) | ~78.0 | The quaternary carbon of the Boc group. |

| Aromatic C H | ~115 - 130 | Four distinct signals are expected for the protonated aromatic carbons. |

| Aromatic C -CH₂ | ~125.0 | The ipso-carbon to which the amino acid backbone is attached. Its shift is lower than the C-OH carbon. |

| Aromatic C -OH | ~155.0 | The ipso-carbon bearing the hydroxyl group, significantly deshielded by the oxygen atom. |

| C =O (Boc) | ~155.5 | The carbamate carbonyl carbon. |

| C =O (Acid) | ~173.0 | The carboxylic acid carbonyl, typically the most downfield signal. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its carboxylic acid, phenolic, and carbamate moieties. This technique serves as an excellent orthogonal validation to NMR.

Predicted FT-IR Absorption Bands

Table 3: Characteristic FT-IR Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3400 (broad) | O-H Stretch | Phenolic -OH | Confirms the presence of the hydroxyl group on the aromatic ring. |

| ~3300 | N-H Stretch | Carbamate -NH | Indicates the presence of the Boc protecting group's amide bond. |

| ~3200-2500 (broad) | O-H Stretch | Carboxylic Acid -OH | A very broad absorption is characteristic of the hydrogen-bonded carboxylic acid dimer. |

| ~1720 | C=O Stretch | Carboxylic Acid C=O | A strong band confirming the acid functionality. |

| ~1690 | C=O Stretch | Carbamate C=O | The carbonyl of the Boc group, often overlapping with the acid carbonyl. |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Vibrations characteristic of the phenyl ring. |

| ~1250, ~1160 | C-O Stretch | Carbamate/Acid | Stretching vibrations from the C-O bonds in the Boc and carboxyl groups. |

| ~750 | C-H Bend (out-of-plane) | Ortho-disubstituted Ring | A strong band in this region is highly indicative of a 1,2-disubstituted (ortho) aromatic ring.[3] |

The presence of all these bands provides a composite, high-confidence confirmation of the molecule's gross structure. The out-of-plane C-H bending vibration is particularly powerful for confirming the ortho-isomer.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is essential for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further provide the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) reveals fragmentation patterns that act as a structural fingerprint.

The molecular weight of this compound (C₁₄H₁₉NO₅) is 281.30 g/mol .

Predicted ESI-MS Data

Table 4: Predicted m/z Values for this compound in ESI-MS (Positive Ion Mode)

| m/z Value | Ion | Fragmentation Event | Significance |

| 282.13 | [M+H]⁺ | Protonation of the parent molecule | Confirms the molecular weight of the intact molecule. |

| 226.09 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group | A hallmark fragmentation pathway for Boc-protected compounds. |

| 182.08 | [M+H - C₅H₈O₂]⁺ | Loss of the Boc group (100 Da) | Reveals the mass of the unprotected o-tyrosine core. |

| 136.08 | [Fragment]⁺ | Cleavage of the β-carbon, loss of the Boc-amino-carboxyl portion | Corresponds to the hydroxytropylium ion, confirming the side chain structure. |

Observing the correct molecular ion alongside these predictable neutral losses provides definitive evidence for the assigned structure.[4]

Experimental Protocols

The integrity of spectroscopic data is directly dependent on the rigor of the experimental procedure. The following are field-proven protocols for acquiring high-quality data for compounds like this compound.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of the this compound sample. Dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Processing: Perform Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[5]

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled pulse sequence.

-

Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds to ensure quantitative relaxation of all carbons.

-

Processing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[5]

-

FT-IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation: Gently grind 1-2 mg of the dry sample in an agate mortar. Add ~100 mg of dry, spectroscopic-grade KBr. Mix thoroughly by grinding until a fine, homogeneous powder is formed.

-

Pellet Formation: Transfer the powder to a pellet-forming die and press under 8-10 tons of pressure using a hydraulic press to form a translucent pellet.

-

Data Acquisition:

-

Spectrometer: A standard FT-IR spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Background: Collect a background spectrum of a pure KBr pellet before analyzing the sample.[5]

-

ESI-MS Data Acquisition

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) at ~1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Data Acquisition:

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

MS1 Scan Range: Set a wide scan range (e.g., m/z 100-500) to detect the precursor ion.

-

MS/MS Analysis: Use data-dependent acquisition to select the [M+H]⁺ ion (m/z 282.1) for fragmentation via Collision-Induced Dissociation (CID).

-

Collision Energy: Apply a ramped collision energy (e.g., 15-40 eV) to observe both low-energy (loss of isobutylene) and higher-energy (loss of Boc) fragmentations.[4]

-

Conclusion

The comprehensive characterization of this compound is achieved through the synergistic application of NMR, FT-IR, and Mass Spectrometry. NMR confirms the specific ortho-substitution pattern and the overall covalent structure. FT-IR provides rapid verification of all essential functional groups, while MS confirms the molecular weight and provides a fragmentation fingerprint. By following the detailed protocols and using the interpretive data provided in this guide, researchers, scientists, and drug development professionals can confidently validate the identity and purity of this crucial synthetic building block, ensuring the integrity and success of their scientific endeavors.

References

A-In-depth Technical Guide to the-Spectral Analysis of Boc-DL-o-tyrosine

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of N-tert-butoxycarbonyl-DL-ortho-tyrosine (Boc-DL-o-tyrosine). As a crucial building block in peptide synthesis and drug development, a thorough understanding of its structural characterization is paramount for researchers, scientists, and professionals in the pharmaceutical industry. This document delineates the theoretical principles, practical experimental protocols, and detailed interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, ensuring a self-validating system for its identification and purity assessment.

Introduction: The Significance of this compound

This compound is a protected amino acid derivative widely employed in the synthesis of peptides and peptidomimetics.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the amino function enhances the solubility of the amino acid in organic solvents and prevents unwanted side reactions during peptide coupling.[] Its unique ortho-substituted phenolic ring offers distinct steric and electronic properties compared to its para- and meta-isomers, making it a valuable component in the design of novel therapeutic agents.[1] Accurate and reliable analytical methods are therefore essential to confirm its structure and purity, with NMR and IR spectroscopy serving as indispensable tools in this regard.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is critical for the interpretation of its spectral data. The key structural features to consider are:

-

The tert-butoxycarbonyl (Boc) group , consisting of a carbonyl and a tert-butyl group.

-

The chiral α-carbon , bonded to the amino group, a carboxyl group, a hydrogen atom, and the side chain.

-

The ortho-substituted aromatic ring of the tyrosine side chain.

-

The phenolic hydroxyl group on the aromatic ring.

-

The carboxylic acid group .

Each of these functional groups will give rise to characteristic signals in the NMR and IR spectra, allowing for a detailed structural elucidation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆ or CD₃OD, reveals distinct signals for each type of proton in the molecule.[4][5]

Table 1: Typical ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12.5 | Broad Singlet | 1H |

| Phenolic Hydroxyl (-OH) | ~9.2 | Singlet | 1H |

| Aromatic Protons | 6.6 - 7.1 | Multiplet | 4H |

| Amide (-NH) | ~7.0 | Doublet | 1H |

| α-Proton (-CH) | ~4.0 | Multiplet | 1H |

| β-Protons (-CH₂) | 2.7 - 2.9 | Multiplet | 2H |

| Boc Protons (-C(CH₃)₃) | ~1.3 | Singlet | 9H |

Data compiled from representative spectra. Actual shifts may vary based on solvent and concentration.[4]

Causality Behind Chemical Shifts and Splitting Patterns:

-

Carboxylic Acid and Phenolic Hydroxyl Protons: These protons are highly deshielded due to the electronegativity of the attached oxygen atoms, resulting in their downfield chemical shifts. Their signals are often broad due to hydrogen bonding and chemical exchange.

-

Aromatic Protons: The protons on the benzene ring appear in the aromatic region (6.6-7.1 ppm). The ortho-substitution pattern leads to a complex multiplet as the protons are chemically non-equivalent and exhibit coupling with each other.

-

Amide Proton: The amide proton is coupled to the α-proton, resulting in a doublet. Its chemical shift is influenced by hydrogen bonding and the electronic effect of the Boc group.

-

α-Proton: This proton is adjacent to the electron-withdrawing amino and carboxyl groups, causing it to resonate at a downfield position. It is coupled to the amide proton and the β-protons, typically appearing as a multiplet.

-

β-Protons: These diastereotopic protons are adjacent to the chiral α-carbon and the aromatic ring. They are coupled to the α-proton and to each other, resulting in a complex multiplet, often appearing as two distinct sets of signals.

-

Boc Protons: The nine protons of the tert-butyl group are chemically equivalent and show no coupling, hence they appear as a sharp singlet at a characteristic upfield position (~1.3 ppm). This signal is a hallmark of the Boc protecting group.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| Carboxylic Carbonyl (-COOH) | ~174 |

| Boc Carbonyl (-COO-) | ~155 |

| Aromatic C-OH | ~156 |

| Aromatic C-Cβ | ~128 |

| Aromatic CH | 115 - 130 |

| Boc Quaternary Carbon (-C(CH₃)₃) | ~78 |

| α-Carbon (-CH) | ~56 |

| β-Carbon (-CH₂) | ~37 |

| Boc Methyl Carbons (-C(CH₃)₃) | ~28 |

Data compiled from representative spectra. Actual shifts may vary based on solvent and concentration.[6]

Expert Insights on ¹³C NMR:

-

Carbonyl Carbons: The two carbonyl carbons (carboxylic acid and Boc group) are the most deshielded, appearing at the downfield end of the spectrum. The carboxylic carbonyl is typically slightly further downfield.

-

Aromatic Carbons: The six aromatic carbons give rise to signals in the 115-156 ppm region. The carbon bearing the hydroxyl group (C-OH) is the most deshielded among the aromatic carbons due to the oxygen's electronegativity.

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group appears around 78 ppm, and the three equivalent methyl carbons resonate at approximately 28 ppm. These are highly characteristic signals for the Boc group.

-

Aliphatic Carbons: The α- and β-carbons of the amino acid backbone appear in the aliphatic region of the spectrum. The α-carbon is further downfield due to its proximity to the electronegative nitrogen and oxygen atoms.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.[7]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a clean, dry vial.[8]

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and match the probe for the specific solvent and nucleus.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Data Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set an appropriate relaxation delay (1-2 seconds) to allow for full magnetization recovery.

-

-

¹³C NMR Data Acquisition:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Acquire a larger number of scans (1024 or more) due to the lower natural abundance of ¹³C.

-

Use a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy, especially for quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad |

| O-H Stretch (Phenol) | 3200-3600 | Broad |

| N-H Stretch (Amide) | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C=O Stretch (Carbamate) | 1680-1700 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| N-H Bend (Amide) | 1510-1550 | Medium |

| C-O Stretch (Carboxylic Acid, Carbamate) | 1200-1300 | Strong |

Data compiled from representative spectra. Actual peak positions may vary.

Authoritative Grounding for IR Band Assignments:

-

O-H Stretching: The broad absorption in the 2500-3600 cm⁻¹ region is a composite of the O-H stretching vibrations from both the carboxylic acid and the phenolic hydroxyl groups, which are involved in hydrogen bonding.

-

N-H Stretching: The N-H stretch of the carbamate group appears in the 3300-3500 cm⁻¹ range.

-

C=O Stretching: Two distinct, strong carbonyl absorption bands are expected. The carboxylic acid C=O stretch typically appears at a higher wavenumber (1700-1725 cm⁻¹) than the carbamate C=O stretch (1680-1700 cm⁻¹). This difference is a key diagnostic feature.

-

Aromatic C=C Stretching: The absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-O Stretching: Strong bands in the 1200-1300 cm⁻¹ region are attributable to the C-O stretching vibrations of the carboxylic acid and the carbamate functionalities.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for obtaining the IR spectrum of a solid sample.[9][10]

Step-by-Step Methodology:

-

Sample and KBr Preparation:

-

Gently grind 1-2 mg of dry this compound in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Thoroughly mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the 4000-400 cm⁻¹ range.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions (H₂O, CO₂).

-

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion: A Unified Approach to Spectral Interpretation

The combination of NMR and IR spectroscopy provides a powerful and comprehensive approach to the structural characterization of this compound. The ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups. By following the detailed experimental protocols and interpretative guidelines presented in this technical guide, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this important synthetic building block, ensuring the integrity and success of their research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. BOC-L-Tyrosine(3978-80-1) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. BOC-L-Tyrosine(3978-80-1) 13C NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. eng.uc.edu [eng.uc.edu]

An In-Depth Technical Guide to the Mechanism of Action of Boc-DL-o-tyrosine in Biological Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-DL-ortho-tyrosine (Boc-DL-o-tyrosine) is a synthetic amino acid derivative primarily utilized as a protected building block in peptide synthesis.[1][2] While its direct biological mechanism of action is not extensively documented, its potential physiological effects are intrinsically linked to its constituent parts: the ortho-tyrosine core and the N-terminal Boc protecting group. This guide posits the primary mechanism of this compound in biological systems as that of a prodrug , which, upon enzymatic or acidic cleavage of the Boc group, releases o-tyrosine. Consequently, the biological activity observed is predominantly attributable to o-tyrosine, a known marker of oxidative stress and a modulator of key cellular signaling pathways.[3] This document provides a comprehensive analysis of this hypothesized mechanism, explores the distinct roles of the D- and L-isomers, and furnishes detailed experimental protocols to investigate and validate these claims.

Chemical Identity and Primary Utility of this compound

This compound is a derivative of tyrosine, a non-essential amino acid, featuring two key modifications:

-

Positional Isomerism: The hydroxyl group is at the ortho (2-position) of the phenyl ring, unlike the standard para (4-position) in proteinogenic L-tyrosine.

-

N-terminal Protection: The α-amino group is protected by a tert-butoxycarbonyl (Boc) group.

The Boc group is a crucial tool in organic chemistry, particularly in peptide synthesis.[4] It is stable under most basic and nucleophilic conditions but is readily removed by strong acids, such as trifluoroacetic acid (TFA).[4][5] This chemical property allows for the controlled, stepwise addition of amino acids to a growing peptide chain without undesirable side reactions at the amino terminus.[6][] Its primary, well-established "mechanism of action" is therefore chemical, not biological, serving to mask the reactivity of the amino group during synthesis.[8][9]

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₅ |

| Molecular Weight | 281.3 g/mol |

| Typical Application | Building block in peptide synthesis |

| Key Feature | Acid-labile N-α-Boc protecting group |

The Prodrug Hypothesis: Unmasking the Active Moiety

In a biological context (e.g., in vitro cell culture or in vivo administration), the covalent bond of the Boc group is susceptible to cleavage. Cellular environments contain acidic compartments (e.g., lysosomes) and various esterases that could potentially hydrolyze the carbamate linkage, releasing free o-tyrosine, carbon dioxide, and tert-butanol.

Therefore, the central hypothesis is that this compound functions as a delivery vehicle for o-tyrosine. The lipophilicity conferred by the Boc group may also enhance cell membrane permeability compared to the more polar, zwitterionic free amino acid, potentially increasing intracellular delivery of o-tyrosine.

Caption: Hypothesized prodrug mechanism of this compound.

Mechanism of Action of the Active Moiety: o-Tyrosine

Once deprotected, o-tyrosine exerts biological effects primarily through two interconnected mechanisms: its role as a biomarker for oxidative stress and its direct interference with cellular signaling cascades.

o-Tyrosine as an Indicator and Effector of Oxidative Stress

Unlike p-tyrosine, which is a product of enzymatic hydroxylation of phenylalanine, o-tyrosine and meta-tyrosine are predominantly formed via the attack of highly reactive hydroxyl radicals (•OH) on phenylalanine.[3] Its presence in tissues and biological fluids is thus considered a specific marker of hydroxyl radical-induced damage.[3] Elevated levels of o-tyrosine are associated with conditions of high oxidative stress, such as acute inflammatory disease and vascular damage.[3]

Modulation of Cellular Signaling Pathways

Exogenously administered o-tyrosine has been shown to have direct biological effects, particularly in cancer cell models. Research indicates that o-tyrosine can exert anti-mitogenic (anti-proliferative) effects.[3] This is achieved by interfering with key signaling pathways that are often dysregulated in cancer:

-

MAPK/Erk Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (Erk) pathway is a central regulator of cell proliferation, differentiation, and survival. o-Tyrosine has been shown to inhibit this pathway.[3]

-

STAT Signaling Inhibition: The Signal Transducer and Activator of Transcription (STAT) proteins are critical for transmitting signals from cell-surface receptors to the nucleus, where they regulate gene expression related to immunity, proliferation, and apoptosis. o-Tyrosine can also suppress STAT signaling.[3]

The inhibition of these pathways leads to a decrease in the expression of proliferation markers like Ki-67, suggesting a shift of cells into a quiescent G0 phase of the cell cycle.[3]

Caption: o-Tyrosine's inhibitory effect on MAPK/Erk and STAT signaling.

The Role of Stereochemistry: D- vs. L-Isomers

The topic specifies "DL"-o-tyrosine, a racemic mixture of D- and L-isomers. While L-tyrosine is the naturally occurring form integrated into proteins, D-amino acids are not typically used for protein synthesis in mammals but can have distinct biological activities. The effects of the D-isomer of o-tyrosine are less characterized than the L-isomer. It is plausible that only one isomer is active, or they may have different targets or potencies. Any experimental investigation must consider that the observed effect of the DL-mixture is a composite of the activities of both isomers.

Experimental Protocols for Mechanism Validation

To validate the proposed prodrug mechanism, a series of self-validating experiments should be conducted.

Protocol 1: Confirmation of Boc Group Cleavage and o-Tyrosine Release

Objective: To determine if this compound is converted to DL-o-tyrosine in a cellular context.

Methodology: LC-MS/MS Analysis

-

Cell Culture: Plate a relevant cell line (e.g., A549 lung carcinoma cells, known to be sensitive to MAPK inhibitors) in 6-well plates and grow to 80% confluency.

-

Treatment: Treat cells with a known concentration (e.g., 100 µM) of this compound. Include untreated cells and cells treated with 100 µM DL-o-tyrosine as controls.

-

Sample Collection: At various time points (e.g., 0, 2, 6, 12, 24 hours), collect both the cell culture medium and the cell lysate.

-

Sample Preparation: Perform a protein precipitation step on all samples using ice-cold methanol containing internal standards. Centrifuge to pellet debris.

-

LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Mobile Phase: Use a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Column: C18 reverse-phase column.

-

Detection: Use Multiple Reaction Monitoring (MRM) mode to specifically quantify the parent and product ions for both this compound and DL-o-tyrosine.

-

-

Data Analysis: Quantify the decrease in this compound and the corresponding increase in DL-o-tyrosine concentrations over time in both the media and cell lysates.

Expected Outcome: A time-dependent increase in the concentration of DL-o-tyrosine, confirming the cleavage of the Boc group.

Protocol 2: Comparative Analysis of Cytotoxicity and Proliferation

Objective: To compare the biological effects of this compound with those of free DL-o-tyrosine.

Methodology: Cell Viability and Proliferation Assays

-

Cell Plating: Seed cells in 96-well plates at an appropriate density.

-

Treatment: Treat cells with a dose-response curve (e.g., 0.1 µM to 1 mM) of:

-

This compound

-

DL-o-tyrosine

-

Vehicle control (e.g., DMSO)

-

-

Incubation: Incubate for a relevant period (e.g., 48 or 72 hours).

-

Assays:

-

MTT or WST-1 Assay: To measure metabolic activity as an indicator of cell viability.

-

BrdU or EdU Incorporation Assay: To directly measure DNA synthesis as an indicator of cell proliferation.

-

-

Data Analysis: Plot the dose-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) values for both compounds.

Expected Outcome: If the prodrug hypothesis is correct, both compounds should exhibit similar dose-dependent inhibition of proliferation, with any potency differences potentially attributable to variations in cell uptake.

Protocol 3: Investigation of Downstream Signaling Pathway Modulation

Objective: To determine if this compound treatment leads to the inhibition of the MAPK/Erk and STAT3 pathways.

Methodology: Western Blot Analysis

-

Cell Culture and Treatment: Grow cells to 80% confluency in 6-well plates. Treat with the determined IC₅₀ concentration of this compound and DL-o-tyrosine for a short duration (e.g., 30 min, 1h, 4h) to observe signaling changes. Include a vehicle control.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against:

-

Phospho-Erk1/2 (p-Erk1/2)

-

Total Erk1/2

-

Phospho-STAT3 (p-STAT3)

-

Total STAT3

-

A loading control (e.g., β-actin or GAPDH)

-

-

Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

-

-

Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.

Expected Outcome: Treatment with both this compound and DL-o-tyrosine should result in a decrease in the levels of p-Erk and p-STAT3 compared to the vehicle control, confirming the inhibition of these pathways.

Caption: Experimental workflow to validate the mechanism of action.

Conclusion and Future Directions

The mechanism of action of this compound in biological systems is best understood through a prodrug model. Its primary role as a synthetic intermediate belies a potential for intracellular delivery of o-tyrosine, a molecule with established roles as a marker of oxidative stress and an inhibitor of pro-proliferative signaling pathways like MAPK/Erk and STAT.[3] This understanding is crucial for drug development professionals who may use Boc-protected amino acids in their compounds and for researchers investigating the biological effects of non-canonical amino acids.

Future research should focus on identifying the specific enzymes responsible for Boc cleavage in biological systems, characterizing the distinct activities of the D- and L-isomers of o-tyrosine, and exploring whether this prodrug strategy can be leveraged to target diseases characterized by high oxidative stress and dysregulated kinase signaling, such as cancer and inflammatory disorders.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 8. BOC Protection and Deprotection [bzchemicals.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Applications of Boc-DL-o-Tyrosine in Advanced Peptide Synthesis and Drug Discovery

Abstract

In the landscape of modern peptide chemistry and pharmaceutical development, the strategic incorporation of non-canonical amino acids is a cornerstone for innovation. N-α-(tert-butoxycarbonyl)-DL-ortho-tyrosine (Boc-DL-o-tyrosine) represents a highly specialized building block, distinguished by three key features: the acid-labile Boc protecting group, the synthetically versatile ortho-positioning of its hydroxyl group, and its nature as a racemic mixture. This guide provides an in-depth exploration of the causality behind its use, moving beyond simple protocols to elucidate the strategic advantages it confers in peptide design. We will detail its application in the generation of diastereomeric peptide libraries for accelerated screening and its role as a precursor for conformationally constrained macrocyclic peptides. This document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage the unique structural and functional properties of this compound.

Core Concepts: Understanding the Utility of this compound

This compound is more than a mere structural variant of its natural counterpart, para-tyrosine. Its utility is rooted in a combination of chemical attributes that, when understood, unlock advanced synthetic strategies.

Physicochemical Properties

A foundational understanding begins with its basic properties, which confirm its identity as a protected, racemic amino acid.

| Property | Value | Source |

| Synonyms | Boc-DL-Tyr-OH, N-(tert-butoxycarbonyl)-DL-ortho-tyrosine | [1] |

| CAS Number | 142847-18-5 | [1][2] |

| Molecular Formula | C₁₄H₁₉NO₅ | [1][3] |

| Molecular Weight | 281.31 g/mol | [1][3] |

| Appearance | White to off-white powder | [1][4] |

| Optical Rotation | [α]²⁰/D = 0 ± 1° (c=1 in Dioxane) | [1] |

The optical rotation value of approximately zero is the definitive experimental evidence of a racemic (1:1) mixture of D and L enantiomers.[1]

The Boc/Bzl Protection Strategy: A Deliberate Choice

This compound is designed for use in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for Solid-Phase Peptide Synthesis (SPPS). The N-α-Boc group is a temporary protecting group, stable to the basic conditions used for peptide coupling but readily cleaved by moderate acids like trifluoroacetic acid (TFA).[5] This controlled lability is the cornerstone of the entire synthetic cycle. The selection of the Boc strategy is often deliberate for complex or long peptides where the alternative Fmoc/tBu strategy might face challenges, such as aggregation.[5]

The Strategic Implications of an ortho-Hydroxyl Group

The natural proteinogenic amino acid is para-tyrosine. Shifting the hydroxyl group to the ortho position introduces significant and synthetically valuable changes:

-

Conformational Constraint: The proximity of the ortho-hydroxyl group to the peptide backbone restricts the rotational freedom (the chi-1, χ₁, dihedral angle) of the side chain. This steric influence can be exploited to force the peptide into specific secondary structures, such as β-turns, which are often critical for receptor recognition.

-

Altered Binding Interactions: The repositioned hydroxyl group can form hydrogen bonds with different residues in a target receptor compared to a native peptide, potentially leading to novel binding modes, enhanced affinity, or altered selectivity.[6]

-

Precursor for Cross-Linking: The ortho position is synthetically primed for further modification. Notably, two ortho-tyrosine residues within a peptide chain can be oxidatively coupled via a C-C bond to form a dityrosine bridge.[7][8] This transformation is a powerful method for creating macrocyclic peptides, which are highly sought after in drug development for their enhanced stability and ability to tackle difficult targets like protein-protein interactions.[9][10]

The Rationale for Using a Racemic (DL) Mixture

While peptide synthesis is typically a stereospecific process, the use of a racemic building block like this compound is a powerful strategy in discovery chemistry. Incorporating a DL-mixture at a single position in a peptide sequence results in the synthesis of two distinct molecules—diastereomers—in a single process.

-

Example: Synthesizing the peptide Ala-Xxx -Ala, where Xxx is DL-o-tyrosine, will produce two products: Ala-(L-o-Tyr )-Ala and Ala-(D-o-Tyr )-Ala.

These diastereomers possess identical mass but different three-dimensional structures, leading to distinct biological activities and chromatographic retention times. This approach allows for the parallel synthesis and screening of two related but unique compounds, accelerating the structure-activity relationship (SAR) studies. The resulting diastereomeric mixture can then be separated into individual pure compounds via reverse-phase HPLC.[11]

Core Applications and Methodologies

Application 1: Generation of Diastereomeric Peptide Libraries via Boc-SPPS

This methodology leverages the racemic nature of the reagent to produce a pair of diastereomeric peptides for screening.

This protocol outlines a standard manual Boc-SPPS cycle for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin (e.g., MBHA resin for peptide amides, Merrifield resin for peptide acids)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

This compound

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Isopropanol (IPA)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Scavengers: p-cresol, thioanisole

-

Cold diethyl ether

Workflow:

-

Resin Swelling: Swell the peptide-resin in a reaction vessel with DCM for 30 minutes, followed by washing with DMF (3x).

-

Step A: N-α-Boc Deprotection (Acidolysis)

-

Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes. Drain.

-

Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly to remove residual acid: DCM (3x), IPA (2x), DCM (3x).

-

Causality: TFA is a strong enough acid to cleave the Boc group but not the more stable side-chain protecting groups or the resin linker. The washes are critical to prevent TFA from neutralizing the base in the next step.

-

-

Step B: Neutralization

-

Treat the resin with a solution of 10% DIEA in DCM (v/v) for 2 minutes. Drain. Repeat once.

-

Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.

-

Causality: The deprotected N-terminal amine exists as a trifluoroacetate salt. The hindered organic base DIEA deprotonates the amine to the free, nucleophilic state required for the subsequent coupling reaction.

-

-

Step C: Amino Acid Coupling (Amide Bond Formation)

-

In a separate vessel, pre-activate this compound (3 equivalents relative to resin substitution) by dissolving it with HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the solution to stand for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction vessel for 1-4 hours at room temperature.

-

Monitor reaction completion with a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless) indicates a complete reaction.

-

Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

-

Causality: HBTU is a highly efficient coupling reagent that converts the carboxylic acid of the incoming amino acid into a reactive ester, facilitating rapid and high-yield amide bond formation.

-

-

Final Cleavage and Deprotection

-

After the full peptide sequence is assembled, treat the dried peptide-resin with anhydrous HF or TFMSA in the presence of scavengers (e.g., a cocktail of 90% HF, 5% p-cresol, 5% thioanisole) at 0°C for 1-2 hours.

-

Causality: A very strong acid is required for the final step to cleave the peptide from the resin and remove the permanent side-chain protecting groups. Scavengers are mandatory to capture the highly reactive carbocations (e.g., tert-butyl cations from the Boc groups) that are generated, preventing them from re-attaching to and modifying sensitive residues like tyrosine or tryptophan.[5]

-

-

Peptide Precipitation and Isolation

-

Evaporate the strong acid.

-

Precipitate the crude peptide by adding the residue to a 10-fold volume of cold diethyl ether.

-

Collect the peptide by centrifugation or filtration and wash with cold ether.

-

-

Purification of Diastereomers

-

Dissolve the crude peptide in a suitable aqueous buffer.

-